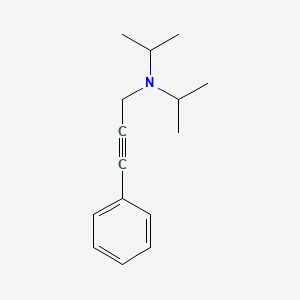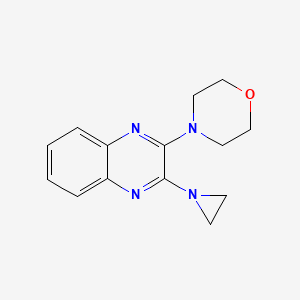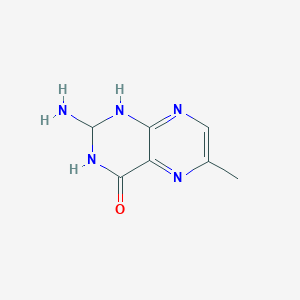![molecular formula C19H19N2O4- B14350778 2-[(4,4-Dimethyl-5-oxo-2-phenylpyrazolidin-1-yl)methyl]phenyl carbonate CAS No. 94101-64-1](/img/no-structure.png)
2-[(4,4-Dimethyl-5-oxo-2-phenylpyrazolidin-1-yl)methyl]phenyl carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4,4-Dimethyl-5-oxo-2-phenylpyrazolidin-1-yl)methyl]phenyl carbonate is a complex organic compound with a unique structure that combines a pyrazolidinone ring with a phenyl carbonate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,4-Dimethyl-5-oxo-2-phenylpyrazolidin-1-yl)methyl]phenyl carbonate typically involves a multi-step process. One common method starts with the preparation of the pyrazolidinone core, which is then functionalized to introduce the phenyl carbonate group.
Preparation of Pyrazolidinone Core: The pyrazolidinone core can be synthesized through the reaction of phenylhydrazine with an appropriate diketone under acidic conditions.
Functionalization: The resulting pyrazolidinone is then reacted with a suitable carbonate reagent, such as phenyl chloroformate, in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
2-[(4,4-Dimethyl-5-oxo-2-phenylpyrazolidin-1-yl)methyl]phenyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonate group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various ester and amide derivatives.
科学研究应用
2-[(4,4-Dimethyl-5-oxo-2-phenylpyrazolidin-1-yl)methyl]phenyl carbonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
相似化合物的比较
Similar Compounds
4,4-Dimethyl-5-oxo-2-phenylpyrazolidin-1-yl derivatives: These compounds share the pyrazolidinone core but differ in the substituents attached to the ring.
Phenyl carbonate derivatives: Compounds with similar carbonate groups but different core structures.
Uniqueness
2-[(4,4-Dimethyl-5-oxo-2-phenylpyrazolidin-1-yl)methyl]phenyl carbonate is unique due to the combination of the pyrazolidinone ring and the phenyl carbonate group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for various applications.
属性
| 94101-64-1 | |
分子式 |
C19H19N2O4- |
分子量 |
339.4 g/mol |
IUPAC 名称 |
[2-[(4,4-dimethyl-5-oxo-2-phenylpyrazolidin-1-yl)methyl]phenyl] carbonate |
InChI |
InChI=1S/C19H20N2O4/c1-19(2)13-21(15-9-4-3-5-10-15)20(17(19)22)12-14-8-6-7-11-16(14)25-18(23)24/h3-11H,12-13H2,1-2H3,(H,23,24)/p-1 |
InChI 键 |
QGHQPPVZPJHPHD-UHFFFAOYSA-M |
规范 SMILES |
CC1(CN(N(C1=O)CC2=CC=CC=C2OC(=O)[O-])C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-Oxybis[1-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one]](/img/structure/B14350710.png)
![1-Chloro-4-{[(fluoromethyl)sulfanyl]methyl}benzene](/img/structure/B14350711.png)
![1-{2-Hydroxy-4,6-bis[(propan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14350718.png)
![1,5-Diazocine-3,7-diol, octahydro-1,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14350728.png)



